(2R,5R)-5-Phenylpyrrolidine-2-carboxamide
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Overview
Description
(2R,5R)-5-Phenylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a phenyl group and a carboxamide group. The stereochemistry of the compound is defined by the (2R,5R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the desired product. The use of continuous flow reactors also enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-Phenylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
(2R,5R)-5-Phenylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-5-Phenylpyrrolidine-2-carboxamide: This diastereomer has a different spatial arrangement of atoms, leading to different physical and chemical properties.
(2S,5R)-5-Phenylpyrrolidine-2-carboxamide: Another diastereomer with distinct stereochemistry and properties.
(2S,5S)-5-Phenylpyrrolidine-2-carboxamide: The enantiomer of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide, with opposite stereochemistry.
Uniqueness
This compound is unique due to its specific (2R,5R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(2R,5R)-5-phenylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H2,12,14)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFZGWDDRQXPLX-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@H]1C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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